(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a diiodo-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Diiodo-Substituted Phenyl Group: This step involves the iodination of a phenol derivative followed by etherification with isopropanol.
Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could potentially target the nitrile group, converting it to an amine.
Substitution: The diiodo-substituted phenyl group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound could be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the diiodo and isopropoxy groups.
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodophenyl)prop-2-enenitrile: Lacks the isopropoxy group.
Uniqueness
The presence of both the diiodo-substituted phenyl group and the isopropoxy group in (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile makes it unique compared to its analogs. These groups may impart distinct electronic properties and reactivity, making the compound valuable for specific applications.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15I2N3O/c1-11(2)25-18-12(8-14(20)9-15(18)21)7-13(10-22)19-23-16-5-3-4-6-17(16)24-19/h3-9,11H,1-2H3,(H,23,24)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCUAQWPQCZIE-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15I2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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